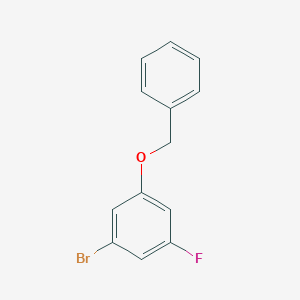

1-(Benzyloxy)-3-bromo-5-fluorobenzene

概述

描述

1-(Benzyloxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene typically involves the substitution reactions on a benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-fluorobenzene is utilized in various scientific research domains:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can participate in various reactions including:

- Substitution Reactions : The bromo and fluoro groups can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Coupling Reactions : It can be involved in cross-coupling reactions such as Suzuki–Miyaura coupling, leading to the formation of complex organic structures.

Medicinal Chemistry

This compound has shown potential as a precursor for pharmaceutical compounds. Its ability to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6) indicates its relevance in drug metabolism studies. The inhibition of these enzymes can affect drug interactions and toxicity profiles, making it a candidate for further pharmacological research .

Research has indicated that this compound exhibits notable biological activities:

- Enzyme Inhibition : As mentioned earlier, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Potential Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties against various cell lines .

Industrial Applications

The unique properties of this compound make it valuable in industrial applications:

Material Science

Aromatic compounds like this one are often used in developing organic electronics and optoelectronic devices due to their electrical and optical characteristics. The presence of halogen substituents can enhance these properties .

Specialty Chemicals

The compound is also employed in producing specialty chemicals, where its structural features allow for fine-tuning of chemical properties for specific applications.

作用机制

The mechanism of action of 1-(Benzyloxy)-3-bromo-5-fluorobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity. The molecular targets and pathways involved can vary, but the compound’s ability to undergo various substitutions and coupling reactions makes it a versatile building block in organic synthesis.

相似化合物的比较

- 1-(Benzyloxy)-3-bromo-4-fluorobenzene

- 1-(Benzyloxy)-2-bromo-5-fluorobenzene

- 1-(Benzyloxy)-3-chloro-5-fluorobenzene

Uniqueness: 1-(Benzyloxy)-3-bromo-5-fluorobenzene is unique due to the specific positions of the substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The combination of benzyloxy, bromo, and fluoro groups provides a distinct set of chemical properties that can be exploited in various synthetic applications.

生物活性

1-(Benzyloxy)-3-bromo-5-fluorobenzene is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its interactions with various enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrF and a molecular weight of approximately 281.12 g/mol. Its structure features a benzene ring substituted at the meta position with a bromine atom and at the para position with a fluorine atom, along with a benzyloxy group. This unique combination of substituents contributes to its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically targeting several isoforms:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

These interactions suggest that the compound may significantly influence drug metabolism and pharmacokinetics, making it relevant for pharmacological studies aimed at understanding drug interactions and toxicity profiles.

Toxicity and Environmental Impact

Studies have also highlighted potential toxicity associated with this compound. While specific toxicity data is limited, the presence of halogen substituents often correlates with increased bioactivity and potential environmental persistence. Thus, further investigations into its ecological effects are warranted.

Case Studies and Experimental Data

- In vitro Studies : Experimental evaluations have shown that this compound can inhibit the activity of cytochrome P450 enzymes in human liver microsomes, which are crucial for drug metabolism. The IC values for these interactions vary depending on the isoform but suggest moderate to strong inhibitory effects.

- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibits unique biological properties due to its specific substituent arrangement. For instance, compounds like 1-Bromo-4-(phenylmethoxy)benzene and 4-Bromo-2-ethoxy-1-methylbenzene showed lower inhibitory activity against cytochrome P450 enzymes compared to this compound.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| This compound | 130722-44-0 | - |

| 1-Bromo-4-(phenylmethoxy)benzene | 6793-92-6 | 0.98 |

| 4-Bromo-2-ethoxy-1-methylbenzene | 871888-83-4 | 0.96 |

| 1-(Benzyloxy)-4-bromo-2-methoxybenzene | 63057-72-7 | 0.91 |

| 4-Bromo-2-methoxy-1-methylbenzene | 67868-73-9 | 0.91 |

Potential Applications

Given its biological activity, this compound may have several applications:

Pharmaceutical Development : The compound's ability to inhibit cytochrome P450 enzymes positions it as a candidate for developing drugs that require careful modulation of metabolic pathways.

Material Science : The unique properties of aromatic compounds like this one make them valuable in the development of organic electronics and optoelectronic devices due to their electrical and optical characteristics.

常见问题

Basic Research Questions

Q. What are effective synthetic routes for 1-(Benzyloxy)-3-bromo-5-fluorobenzene, and how can reaction efficiency be optimized?

- Methodology :

- Ullmann Coupling : Use benzyl alcohol and 3-bromo-5-fluorophenol with a copper catalyst under reflux. Optimize solvent polarity (e.g., DMF or toluene) to enhance benzyloxy group introduction .

- Nucleophilic Substitution : React 3-bromo-5-fluorophenol with benzyl bromide in the presence of K₂CO₃. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to minimize byproducts like dibenzylation .

- Key Parameters : Temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hr).

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- FTIR : Identify key functional groups (C-O stretch at 1250–1150 cm⁻¹, C-Br at 600–500 cm⁻¹) .

- GC-MS : Verify purity (>95%) and detect trace impurities (e.g., residual benzyl bromide) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for solvent-based reactions .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How does this compound behave under varying thermal or photolytic conditions?

- Stability Studies :

- Thermal Analysis (TGA/DSC) : Decomposition onset at ~180°C; monitor mass loss to assess thermal stability for high-temperature reactions .

- Photodegradation : UV-Vis studies (λ = 254 nm) show 15% degradation after 48 hr; recommend light-sensitive storage for long-term use .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Reaction Design :

- Substrate Compatibility : The bromine atom acts as a better leaving group than fluorine, enabling selective coupling with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in THF/H₂O (3:1) .

- Byproduct Analysis : GC-MS identifies debenzylated byproducts (e.g., 3-bromo-5-fluorophenol) when base strength exceeds optimal levels .

Q. Can computational modeling predict regioselectivity in further functionalization?

- DFT Calculations :

属性

IUPAC Name |

1-bromo-3-fluoro-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNCAKNJIQBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460285 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130722-44-0 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。